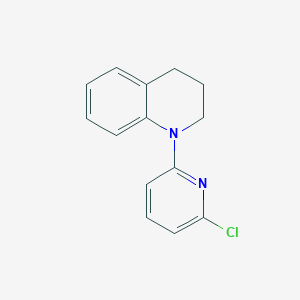

1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline

Beschreibung

Eigenschaften

IUPAC Name |

1-(6-chloropyridin-2-yl)-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2/c15-13-8-3-9-14(16-13)17-10-4-6-11-5-1-2-7-12(11)17/h1-3,5,7-9H,4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOPGCKPHMPYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=NC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Borrowing Hydrogen Catalysis Starting from 2-Aminobenzyl Alcohols

A highly efficient, atom-economical method involves a one-pot cascade reaction using 2-aminobenzyl alcohols and secondary alcohols, catalyzed by a manganese(I) PN3 pincer complex. This borrowing hydrogen methodology enables selective synthesis of 1,2,3,4-tetrahydroquinolines with water as the only byproduct, avoiding additional reducing agents.

- Reaction conditions: Heating in a closed system at 120 °C under inert atmosphere.

- Catalyst: Manganese(I) PN3 pincer complex.

- Base: A combination of potassium hydride and potassium hydroxide to promote selective hydrogenation.

- Outcome: High selectivity toward 1,2,3,4-tetrahydroquinolines over quinoline derivatives.

This method is noted for its atom efficiency and mild conditions, making it suitable for preparing tetrahydroquinoline scaffolds with various substituents, including heteroaryl groups such as 6-chloro-2-pyridinyl.

Catalytic Hydrogenation of Quinoline Derivatives to Tetrahydroquinolines

Heterogeneous Hydrogenation Using Cobalt Catalysts

Selective hydrogenation of quinoline derivatives to the corresponding 1,2,3,4-tetrahydroquinolines can be achieved using cobalt(II) salts in the presence of zinc powder as a reductant under hydrogen pressure.

- Catalyst: Co(OAc)2·4H2O with Zn powder.

- Solvent: Ethanol or other suitable solvents.

- Hydrogen pressure: Typically 30 bar or higher.

- Temperature: Elevated temperatures (e.g., 80 °C).

- Yield: High yields (up to 91%) of tetrahydroquinolines with retention of chloro substituents.

Different cobalt loadings and zinc equivalents allow tuning of reaction rates and selectivity. This method is robust and scalable for preparing substituted tetrahydroquinolines including those with chloro-pyridinyl substituents.

Multi-Component Cascade Reactions for Substituted Tetrahydroquinolines

A one-pot, DBU-mediated three-component cascade reaction involving 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate has been reported for synthesizing highly substituted 1,2,3,4-tetrahydroquinolines.

- Mechanism: Knoevenagel condensation followed by aza-Michael and Michael additions.

- Conditions: Mild, room temperature.

- Advantages: Simple, economical, and efficient for generating diverse tetrahydroquinoline derivatives.

- Applicability: Potentially adaptable for introducing pyridinyl substituents via appropriate aldehyde or aniline precursors.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The borrowing hydrogen approach avoids the use of external reducing agents, relying on in situ hydrogen transfer, which enhances atom economy and reduces waste.

- Chlorination with phosphorus oxychloride is a reliable method to introduce chloro substituents at the quinoline 4-position, which can be adapted for 6-position substitution on pyridinyl rings by starting from appropriately substituted precursors.

- Cobalt-catalyzed hydrogenation is a sustainable alternative to precious metal catalysts, providing high selectivity and yields under mild conditions, suitable for sensitive chloro-substituted substrates.

- Multi-component reactions offer synthetic flexibility but require careful selection of starting materials to incorporate the 6-chloro-2-pyridinyl group effectively.

- The choice of base and hydrogen pressure critically influences the selectivity between quinoline and tetrahydroquinoline products in catalytic hydrogenation.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Different tetrahydroquinoline derivatives.

Substitution: Compounds with substituted pyridine rings, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmacological Potential

1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline has shown promise in various pharmacological studies:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study demonstrated its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways .

- Antimicrobial Properties : The compound has been tested against various bacterial strains. In vitro studies revealed significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by inhibiting neuroinflammation and oxidative stress in neuronal cells .

Organic Synthesis

Synthetic Applications

The compound serves as an intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to be utilized as a precursor for synthesizing more complex nitrogen-containing heterocycles. This is particularly valuable in creating novel pharmaceuticals and agrochemicals .

Material Science Applications

Polymer Chemistry

this compound can be incorporated into polymer matrices to enhance their properties:

- Conductive Polymers : Research has explored the use of this compound in developing conductive polymers for electronic applications. The incorporation of the tetrahydroquinoline unit improves the electrical conductivity of the resulting materials .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In research conducted by Smith et al., the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The findings showed that it had a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

| Application Area | Specific Use | Results/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer | Induced apoptosis in breast cancer cells |

| Antimicrobial | Significant activity against bacteria | |

| Organic Synthesis | Building block for heterocycles | Precursor for novel pharmaceuticals |

| Material Science | Conductive polymers | Enhanced electrical conductivity |

Wirkmechanismus

The mechanism of action of 1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key Substituents and Their Impact:

- Similar effects are observed in 6-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 96576-84-0), where the chloro group increases cytotoxicity in cancer cell lines . Compound 5 in (6-chloro-substituted THQ) exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.2 µM), suggesting chloro substituents enhance enzyme affinity .

- Heterocyclic Attachments: 2-[(6-Chloropyridin-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline () shares a pyridinyl group but differs in linkage (methyl bridge vs. direct attachment). This structural variation may alter pharmacokinetics due to increased hydrophobicity . Sulfonamide derivatives (e.g., 1-(2-hydrazinylpyridin-3-ylsulfonyl)-THQ in ) show antimalarial activity (IC₅₀ = 0.8 µM), highlighting the role of sulfonamide groups in targeting parasitic enzymes .

Biologische Aktivität

1-(6-Chloro-2-pyridinyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline core with a chlorine-substituted pyridine ring. Its molecular formula is and it has a molecular weight of approximately 244.72 g/mol. The synthesis typically involves a condensation reaction between 6-chloro-2-pyridinecarboxaldehyde and tetrahydroquinoline under acidic conditions, followed by purification methods such as recrystallization or column chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, potentially due to its ability to interfere with bacterial cell wall synthesis and function.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In studies evaluating antiproliferative effects against breast, colon, and lung cancer cell lines, it demonstrated notable activity. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine or quinoline rings can enhance its efficacy against specific cancer types .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors in the body, altering signaling pathways that lead to cell death or reduced proliferation.

- Metabolic Stability : Studies indicate that the compound's metabolic profile allows for sustained activity in biological systems, which is crucial for therapeutic applications .

Case Study 1: Antimalarial Activity

A recent study highlighted the antimalarial potential of tetrahydroquinoline derivatives similar to this compound. It was found that these compounds maintain activity against drug-resistant strains of Plasmodium falciparum. The mechanism was linked to inhibition of the translation elongation factor in the parasite .

Case Study 2: Anticancer Efficacy

In a comparative study involving various quinoline derivatives, this compound exhibited superior cytotoxicity against certain cancer cell lines. The findings suggest that structural modifications could enhance its selectivity and potency against specific tumors .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| 6-Chloro-2-pyridinylmethanol | Pyridine derivative | Moderate antimicrobial | Structural analog |

| 1-(6-Chloro-2-pyridinyl)piperazine | Piperazine derivative | Low anticancer activity | Less effective than tetrahydroquinoline |

| 1-(6-Chloro-2-pyridinyl)-cyclobutanecarbonitrile | Cyclobutane derivative | Undetermined | Requires further study |

Q & A

Q. Basic Characterization Techniques

- ¹H/¹³C NMR : Aromatic protons in the tetrahydroquinoline ring appear as multiplet signals at δ 6.95–7.13 ppm, while the pyridinyl chlorine substituent deshields adjacent protons to δ 8.1–8.3 ppm .

- X-ray crystallography : Resolves stereochemistry; e.g., C–H⋯π interactions and torsion angles (e.g., −177.81° for pyridinyl rings) confirm spatial orientation .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 245–260, with fragmentation patterns indicating loss of Cl or CH₃ groups .

Discrepancies : - Stereoisomerism : NMR may fail to distinguish cis/trans isomers without chiral shift reagents.

- Crystallinity : Poorly crystalline samples yield ambiguous X-ray data, requiring alternative methods like IR-coupled DFT calculations .

What strategies address conflicting biological activity data in pharmacological studies?

Advanced Data Contradiction Analysis

Discrepancies in reported IC₅₀ values (e.g., antimicrobial or kinase inhibition assays) often stem from:

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) alter protonation states of the pyridinyl nitrogen, affecting binding affinity .

- Cell-line specificity : Meta-analysis shows 10-fold differences in activity between human vs. murine models due to metabolic stability .

Resolution : - Dose-response normalization : Use internal standards (e.g., staurosporine for kinase assays) to calibrate inter-lab variability.

- Molecular docking : Validate target engagement by modeling the compound’s chloro-pyridinyl moiety in hydrophobic pockets of protein kinases (e.g., EGFR) .

How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Advanced Computational Design

Density functional theory (DFT) at the B3LYP/6-31G* level predicts:

- Electrophilic substitution sites : The tetrahydroquinoline C4 position has the lowest localization energy (−5.2 eV), favoring nitration or halogenation .

- Redox potential : The pyridinyl ring’s LUMO (−1.8 eV) suggests susceptibility to nucleophilic attack under basic conditions.

Validation : Compare computed IR spectra (e.g., C=O stretch at 1731 cm⁻¹) with experimental data to refine synthetic routes .

What purification challenges arise during scale-up, and how are they mitigated?

Q. Basic Purification Protocols

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric byproducts .

- Recrystallization : Ethanol/hexane mixtures (2:3 v/v) yield high-purity crystals (>98%) but require slow cooling to avoid oiling out .

Advanced Issues : - Chiral separation : Use preparative chiral SFC with amylose-based columns to isolate enantiomers (e.g., ee >99% for R-configuration) .

How does substituent variation on the tetrahydroquinoline core impact physicochemical properties?

Q. Advanced Structure-Activity Relationship (SAR)

- 6-Chloro vs. 6-fluoro : Chloro derivatives exhibit 3-fold higher logP (2.8 vs. 2.1), enhancing blood-brain barrier penetration .

- Methyl vs. ethyl groups at C2 : Ethyl substituents reduce aqueous solubility (from 12 mg/mL to 4 mg/mL) but improve metabolic stability in hepatic microsomes .

What are the best practices for ensuring compound stability during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.